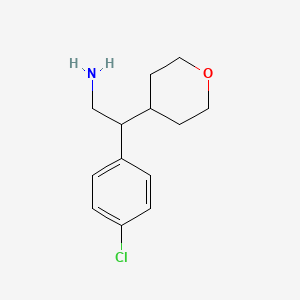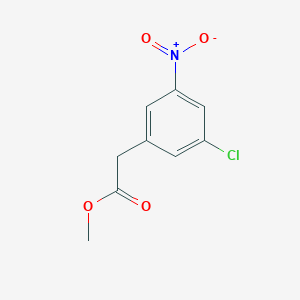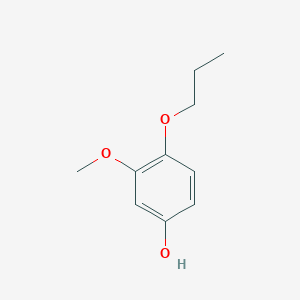
N,N,4-trimethyl-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4-trimethyl-1,3-benzothiazol-2-amine: is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications. The compound features a benzene ring fused to a thiazole ring, with three methyl groups attached to the nitrogen atoms and the fourth position of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with methylating agents under controlled conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,4-trimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazoles and other substituted derivatives.
Applications De Recherche Scientifique
N,N,4-trimethyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of N,N,4-trimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, forming stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Lacks the methyl groups present in N,N,4-trimethyl-1,3-benzothiazol-2-amine.
4-Methylbenzothiazole-2-amine: Similar structure but with only one methyl group at the fourth position.
N,N-Dimethylbenzothiazole-2-amine: Contains two methyl groups on the nitrogen atoms but lacks the fourth position methyl group.
Uniqueness
This compound is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propriétés
Formule moléculaire |
C10H12N2S |
|---|---|
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
N,N,4-trimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2S/c1-7-5-4-6-8-9(7)11-10(13-8)12(2)3/h4-6H,1-3H3 |
Clé InChI |
QKMPFRWRWJLCCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)SC(=N2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[4-(benzyloxy)anilino]but-2-enoate](/img/structure/B8453940.png)










![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-phenylpiperazine](/img/structure/B8454022.png)
